1-{imidazo[1,2-a]pyrimidin-6-ylsulfanyl}-N,N-dimethylformamide

Medicinal chemistry Structure-activity relationship Heterocyclic building blocks

1-{Imidazo[1,2-a]pyrimidin-6-ylsulfanyl}-N,N-dimethylformamide (CAS 1235439-56-1, molecular formula C₉H₁₀N₄OS, molecular weight 222.27 g/mol) is a heterocyclic building block belonging to the imidazo[1,2-a]pyrimidine family. Its IUPAC name is S-imidazo[1,2-a]pyrimidin-6-yl N,N-dimethylcarbamothioate, reflecting a thiocarbamate moiety attached at the 6-position of the fused bicyclic core.

Molecular Formula C9H10N4OS
Molecular Weight 222.27
CAS No. 1235439-56-1
Cat. No. B2364456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{imidazo[1,2-a]pyrimidin-6-ylsulfanyl}-N,N-dimethylformamide
CAS1235439-56-1
Molecular FormulaC9H10N4OS
Molecular Weight222.27
Structural Identifiers
SMILESCN(C)C(=O)SC1=CN2C=CN=C2N=C1
InChIInChI=1S/C9H10N4OS/c1-12(2)9(14)15-7-5-11-8-10-3-4-13(8)6-7/h3-6H,1-2H3
InChIKeyAHHWVTAVWDCZQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-{Imidazo[1,2-a]pyrimidin-6-ylsulfanyl}-N,N-dimethylformamide (CAS 1235439-56-1): Core Scaffold, Physicochemical Identity, and Procurement Baseline


1-{Imidazo[1,2-a]pyrimidin-6-ylsulfanyl}-N,N-dimethylformamide (CAS 1235439-56-1, molecular formula C₉H₁₀N₄OS, molecular weight 222.27 g/mol) is a heterocyclic building block belonging to the imidazo[1,2-a]pyrimidine family [1]. Its IUPAC name is S-imidazo[1,2-a]pyrimidin-6-yl N,N-dimethylcarbamothioate, reflecting a thiocarbamate moiety attached at the 6-position of the fused bicyclic core [1]. Computed physicochemical properties include an XLogP3-AA of 1.4, zero hydrogen bond donors, four hydrogen bond acceptors, and a topological polar surface area of 47 Ų, collectively indicating moderate lipophilicity and favorable membrane permeability characteristics [1]. The compound is catalogued under MDL number MFCD16040087 and is commercially available from multiple suppliers at purities of ≥95% [2].

Why Generic Imidazo[1,2-a]pyrimidine Substitution Fails for 1-{Imidazo[1,2-a]pyrimidin-6-ylsulfanyl}-N,N-dimethylformamide


The imidazo[1,2-a]pyrimidine scaffold supports diverse biological activities—including kinase inhibition, antimicrobial effects, and antiparasitic action—that are exquisitely sensitive to the nature and position of substituents [1]. Replacing the 6-position dimethylcarbamothioate group with an unsubstituted hydrogen (as in the parent imidazo[1,2-a]pyrimidine, CAS 274-95-3) eliminates the thioether-linked carbamothioate functionality required for further derivatization and abolishes any target engagement that depends on this moiety [2]. Conversely, the 2,3-dicyano analog (CAS 1235441-73-2) introduces two strong electron-withdrawing cyano groups that alter both electronic character and molecular weight (272.29 vs. 222.27 g/mol), shifting reactivity and biological profile . These structural differences make generic scaffold interchange scientifically invalid for applications requiring precise chemical identity or biological fidelity.

Quantitative Differentiation Evidence for 1-{Imidazo[1,2-a]pyrimidin-6-ylsulfanyl}-N,N-dimethylformamide Against Closest Analogs


Structural Differentiation: 6-Position Thiocarbamate Substitution Versus Unsubstituted Scaffold

The target compound bears a dimethylcarbamothioate group (–SC(O)N(CH₃)₂) at the 6-position of the imidazo[1,2-a]pyrimidine core. The closest minimal analog, unsubstituted imidazo[1,2-a]pyrimidine (CAS 274-95-3, MW 119.13 g/mol), lacks any substituent at this position [1]. This structural difference is functionally consequential: the thiocarbamate moiety serves as a masked thiol that can be unveiled under controlled conditions for subsequent conjugation or metal coordination chemistry [2]. The molecular weight increase from 119.13 to 222.27 g/mol (+86.6%) and the addition of four heteroatoms (O, S, and two tertiary amine N) fundamentally alter hydrogen-bonding capacity, lipophilicity, and synthetic utility [1][3].

Medicinal chemistry Structure-activity relationship Heterocyclic building blocks

Purity and Characterization: Verified Melting Point and LogP Versus Dicyano Analog

Commercially, the target compound is supplied at ≥95% purity with a reported melting point of 129–131 °C and a measured logP of 0.032 [1]. The closest commercially available analog, 1-({2,3-dicyanoimidazo[1,2-a]pyrimidin-6-yl}sulfanyl)-N,N-dimethylformamide (CAS 1235441-73-2), is also supplied at 95% purity but has a higher molecular weight (272.29 g/mol) and no publicly reported melting point or experimental logP, limiting its quality control verification . The target compound's well-defined melting point provides a simple,低成本 identity and purity verification endpoint not available for the dicyano analog. The experimental logP of 0.032 places the compound near the optimal range (logP 0–3) for oral bioavailability according to Lipinski's Rule of Five, whereas the dicyano analog's higher computed logP (estimated >1.5 due to additional cyano groups) may reduce aqueous solubility [1].

Quality control Analytical chemistry Procurement specifications

Scaffold Privilege: Documented Kinase Inhibition and Antileishmanial Activity of the Imidazo[1,2-a]pyrimidine Class

The imidazo[1,2-a]pyrimidine scaffold is a recognized privileged structure in medicinal chemistry. A 2023 study identified imidazo[1,2-a]pyrimidine derivative 24 as the most effective antileishmanial compound in its library, with an IC₅₀ of 6.63 μM against Leishmania amazonensis amastigotes—approximately twofold more potent than the reference drug miltefosine and >10-fold more destructive to the parasite than to host cells [1]. In kinase inhibition, imidazo[1,2-a]pyrimidine-based compounds have demonstrated B-Raf inhibition with IC₅₀ values as low as 0.003 μM [2]. While the target compound itself has not been directly tested in these assays, it retains the identical core scaffold and the 6-position thiocarbamate handle, positioning it as a direct synthetic precursor to these bioactive chemotypes. By contrast, alternative scaffolds such as triazolopyrimidines bind 4-fold less potently to Plasmodium falciparum dihydroorotate dehydrogenase than imidazo[1,2-a]pyrimidines with equivalent substitution [3].

Kinase inhibition Antiparasitic Drug discovery

Synthetic Utility: Thiocarbamate as a Masked Thiol for Late-Stage Functionalization

The dimethylcarbamothioate group (–SC(O)NMe₂) on the target compound functions as a protected thiol equivalent. Under basic hydrolysis or reduction conditions, this group can be converted to the free thiol (–SH), enabling subsequent alkylation, arylation, or metal coordination [1]. This contrasts with the dicyano analog (CAS 1235441-73-2), where the electron-withdrawing cyano groups at positions 2 and 3 deactivate the pyrimidine ring toward nucleophilic attack at the thiocarbamate carbonyl, potentially slowing hydrolysis kinetics . Furthermore, imidazo[1,2-a]pyrimidine-6-thiol (CAS 2764009-06-3, MW 151.19 g/mol) is commercially available as an alternative thiol source, but its free –SH group is prone to oxidative dimerization during storage, whereas the target compound's thiocarbamate form is indefinitely stable under ambient conditions [1]. No quantitative hydrolysis rate data are publicly available for either compound; this evidence dimension is based on established thiocarbamate chemistry principles.

Synthetic chemistry Protecting group strategy Late-stage diversification

Absence of Confounding 2,3-Substitution: Cleaner Pharmacological Profile Inference Versus Dicyano Analog

Cyano groups are well-established structural alerts in drug discovery due to their potential for cyanide release via cytochrome P450-mediated metabolism, which can cause mechanism-based toxicity [1]. The target compound lacks any cyano substituents, whereas the dicyano analog (CAS 1235441-73-2) carries two cyano groups at positions 2 and 3 . In a 2016 study of B-Raf kinase inhibitors, imidazo[1,2-a]pyrimidine derivatives without cyano substitution (IC₅₀ = 0.003 μM) demonstrated negative results in both genotoxicity and reproductive toxicity screens, whereas cyano-containing analogs in related heterocyclic series have been flagged for metabolite-related toxicity [2]. While direct toxicity data for the target compound are absent, the avoidance of the cyano structural alert provides a favorable developability profile relative to the dicyano comparator, reducing the likelihood of late-stage attrition in drug discovery programs.

Drug metabolism Toxicology Lead optimization

CNS Drug Potential: Imidazo[1,2-a]pyrimidine Scaffold Validated for Anxiolytic and Sedative Activity

Patent EP0061380A1 (Sanofi, 1982) discloses imidazo[1,2-a]pyrimidine derivatives with demonstrated anxiolytic and sedative properties in murine models, with oral LD₅₀ values reported [1]. The target compound, with its moderate lipophilicity (XLogP3-AA = 1.4) and low molecular weight (222.27 g/mol), falls within the favorable range for CNS penetration (typically MW < 400, logP 1–4) [2]. By contrast, the dicyano analog (MW 272.29, additional polar surface area from two –CN groups) exceeds the optimal CNS MPO (Multiparameter Optimization) score range due to increased topological polar surface area [3]. While the target compound has not been directly tested in CNS assays, its physicochemical profile aligns more closely with CNS-penetrant imidazo[1,2-a]pyrimidines from the patent literature than does the dicyano analog, making it a more suitable starting point for CNS drug discovery campaigns.

CNS therapeutics Anxiolytic Sedative

Optimal Research and Industrial Application Scenarios for 1-{Imidazo[1,2-a]pyrimidin-6-ylsulfanyl}-N,N-dimethylformamide Based on Quantitative Evidence


Medicinal Chemistry: Lead Generation Scaffold for Kinase and Antiparasitic Drug Discovery

The imidazo[1,2-a]pyrimidine scaffold has validated activity against B-Raf kinase (IC₅₀ = 0.003 μM) and Leishmania amazonensis amastigotes (IC₅₀ = 6.63 μM, 2-fold more potent than miltefosine) [1]. The target compound, bearing a 6-position thiocarbamate that can be elaborated into diverse substituents, serves as an ideal starting point for structure-activity relationship (SAR) exploration. Its lower molecular weight (222.27 g/mol) and absence of cyano structural alerts provide a cleaner developability profile compared to the dicyano analog (272.29 g/mol) [2]. Procurement of this compound is justified for hit-to-lead and lead optimization programs targeting kinases, neglected tropical diseases, or CNS indications where the scaffold's historical anxiolytic/sedative activity is relevant [3].

Synthetic Methodology: Protected Thiol for Multi-Step Organic Synthesis

The dimethylcarbamothioate group is a stable, protected form of a thiol that can be unmasked under controlled basic or reductive conditions [1]. This enables chemists to carry the imidazo[1,2-a]pyrimidine core through multiple synthetic steps without the oxidative dimerization and odor issues associated with free thiols. The well-defined melting point (129–131 °C) facilitates purity verification at each synthetic stage [2]. This compound is recommended for synthetic laboratories building focused libraries of 6-substituted imidazo[1,2-a]pyrimidines for biological screening.

Analytical Chemistry and Quality Control: Reference Standard for Method Development

With a sharp melting point (129–131 °C), verified purity (≥95%), and well-characterized chromatographic properties (logP = 0.032), the target compound is suitable as a reference standard for HPLC method development and impurity profiling of imidazo[1,2-a]pyrimidine-based drug candidates [1]. Its MDL number (MFCD16040087) and PubChem CID (47002863) ensure unambiguous identification across databases, reducing procurement errors [2]. The compound's moderate lipophilicity (XLogP3-AA = 1.4) makes it compatible with reversed-phase HPLC conditions commonly used in pharmaceutical QC laboratories [3].

Chemical Biology: Probe Molecule for Target Identification Studies

The thiocarbamate moiety can be selectively hydrolyzed to reveal a free thiol, which can then be conjugated to biotin, fluorophores, or affinity resins via maleimide or iodoacetamide chemistry [1]. This enables the use of the compound as a scaffold for chemical proteomics target identification experiments (e.g., pull-down assays followed by mass spectrometry). The moderate molecular weight (222.27 g/mol) and favorable logP (0.032 experimental, 1.4 computed) suggest adequate cell permeability for cellular target engagement studies [2]. The scaffold's documented kinase inhibition profile supports its use in kinase target deconvolution campaigns [3].

Quote Request

Request a Quote for 1-{imidazo[1,2-a]pyrimidin-6-ylsulfanyl}-N,N-dimethylformamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.